molecular formula C9H10ClN3 B13093889 5-Chloro-N-(cyclopent-3-en-1-yl)pyrimidin-2-amine

5-Chloro-N-(cyclopent-3-en-1-yl)pyrimidin-2-amine

Cat. No.: B13093889
M. Wt: 195.65 g/mol
InChI Key: KNISGNJUOIVQDC-UHFFFAOYSA-N
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Description

5-Chloro-N-(cyclopent-3-en-1-yl)pyrimidin-2-amine is a heterocyclic compound with a unique structure that includes a pyrimidine ring substituted with a chloro group and a cyclopentenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(cyclopent-3-en-1-yl)pyrimidin-2-amine typically involves the reaction of 5-chloropyrimidine-2-amine with cyclopent-3-en-1-yl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(cyclopent-3-en-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other oxidized or reduced forms .

Scientific Research Applications

5-Chloro-N-(cyclopent-3-en-1-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(cyclopent-3-en-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-(cyclopent-3-en-1-yl)pyrimidin-2-amine is unique due to its specific combination of a pyrimidine ring with a chloro and cyclopentenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

5-chloro-N-cyclopent-3-en-1-ylpyrimidin-2-amine

InChI

InChI=1S/C9H10ClN3/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h1-2,5-6,8H,3-4H2,(H,11,12,13)

InChI Key

KNISGNJUOIVQDC-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1NC2=NC=C(C=N2)Cl

Origin of Product

United States

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